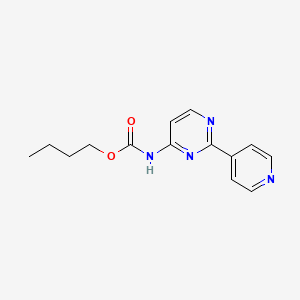![molecular formula C7H10N4OS B12931183 N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide CAS No. 89730-85-8](/img/structure/B12931183.png)
N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound that contains a triazine ring substituted with a methylthio group and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide typically involves the reaction of 3-methyl-5-(methylthio)-1,2,4-triazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group.
Industrial Production Methods
On an industrial scale, the production of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced to a dihydrotriazine using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydrotriazine derivatives
Substitution: Various substituted triazine derivatives
Wissenschaftliche Forschungsanwendungen
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)amine
- N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)thioacetamide
- N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)ethylamide
Uniqueness
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of both the methylthio and acetamide groups allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89730-85-8 |
|---|---|
Molekularformel |
C7H10N4OS |
Molekulargewicht |
198.25 g/mol |
IUPAC-Name |
N-(3-methyl-5-methylsulfanyl-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C7H10N4OS/c1-4-8-7(13-3)6(11-10-4)9-5(2)12/h1-3H3,(H,9,11,12) |
InChI-Schlüssel |
WFVQVKPDICFXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N=N1)NC(=O)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)

![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
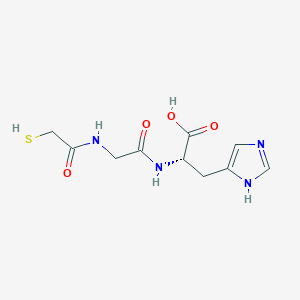
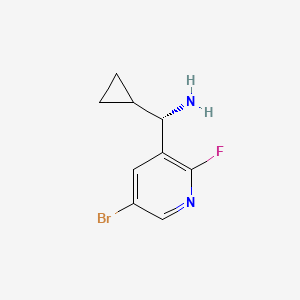
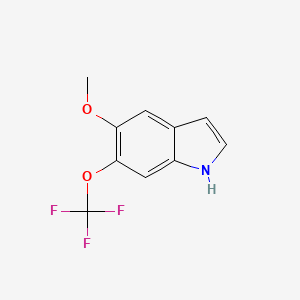
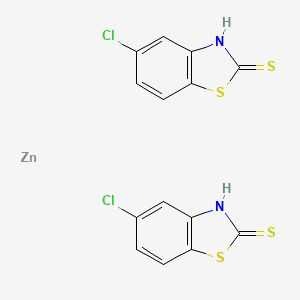



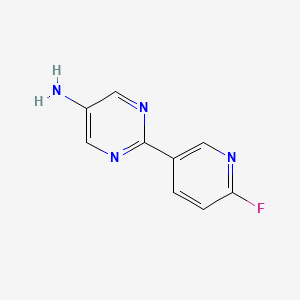
![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)

